Benzenesulfonamide, 4-amino-N-5-isoxazolyl-

medicinal chemistry structure-activity relationship molecular docking

CAS 7758-79-4 is the minimal unsubstituted isoxazole sulfonamide scaffold—the definitive reference baseline for SAR, N4-acetylation metabolism, and antimicrobial cross-resistance panel studies. With XLogP3-AA 0.5 and MW 239.25, it enables direct comparison against clinical analogs sulfisoxazole (3,4-dimethyl) and sulfamethoxazole (5-methyl). A documented RP-HPLC method (Newcrom R1, MeCN/H₂O/H₃PO₄) supports immediate analytical QC. For experimental reproducibility where isoxazole substitution state is the critical variable, exact CAS 7758-79-4 is non-substitutable.

Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
CAS No. 7758-79-4
Cat. No. B1582985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-amino-N-5-isoxazolyl-
CAS7758-79-4
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2
InChIInChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-11-15-9/h1-6,12H,10H2
InChIKeyCVLLLVDWOLWLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-amino-N-5-isoxazolyl- (CAS 7758-79-4): Sulfonamide Core with Isoxazole Scaffold


Benzenesulfonamide, 4-amino-N-5-isoxazolyl- (CAS 7758-79-4) is a sulfonamide compound with the molecular formula C9H9N3O3S and a molecular weight of 239.25 g/mol [1]. It features a 4-aminobenzenesulfonamide core linked directly to an unsubstituted 5-isoxazolyl ring via a sulfonamide nitrogen, a structural arrangement that places this compound at the minimal-substitution end of the isoxazole-containing sulfonamide family [2]. The compound possesses a computed XLogP3-AA of 0.5, indicating moderate hydrophilicity, with two hydrogen bond donors and six hydrogen bond acceptors contributing to its intermolecular interaction potential [1]. As a member of the sulfonamide antibacterial class, it shares the para-aminobenzoic acid (PABA) competitive inhibition mechanism targeting dihydropteroate synthase, yet its unsubstituted isoxazole substitution pattern fundamentally differentiates its physicochemical and biological behavior from more heavily substituted clinical analogs . The compound is identified under EINECS 231-839-2 and DTXSID6074677, and appears in various authoritative chemical inventories including the Australian Industrial Chemicals Introduction Scheme (AICIS) and the New Zealand EPA Inventory of Chemical Status [1].

Benzenesulfonamide, 4-amino-N-5-isoxazolyl- (CAS 7758-79-4): Why Substitution with Clinical Sulfonamides Compromises Experimental Fidelity


Within the sulfonamide class, compounds bearing isoxazole heterocyclic substitutions cannot be treated as interchangeable despite a shared dihydropteroate synthase inhibitory mechanism. The unsubstituted 5-isoxazolyl moiety of CAS 7758-79-4 stands in stark contrast to clinically deployed analogs such as sulfisoxazole (CAS 127-69-5), which bears 3,4-dimethyl substituents on its isoxazole ring, and sulfamethoxazole (CAS 723-46-6), which contains a 5-methyl-3-isoxazolyl substitution . These structural divergences propagate into measurable differences in lipophilicity (XLogP3-AA of 0.5 for CAS 7758-79-4 versus sulfisoxazole's calculated partition characteristics [1]), aqueous solubility behavior (pKa 5.0 and distinct pH-dependent solubility profiles for sulfisoxazole [2]), and biological target engagement. Furthermore, the presence or absence of isoxazole substituents critically influences N4-acetylation kinetics—the primary metabolic pathway governing sulfonamide elimination and crystalluria risk—with N4-acetyl derivatives exhibiting systematically reduced aqueous solubility compared to parent compounds across the class [3]. Generic substitution with a clinically formulated sulfonamide introduces confounding variables in any study where isoxazole substitution state is the experimental variable of interest, rendering the procurement of the exact CAS 7758-79-4 compound essential for experimental reproducibility.

Benzenesulfonamide, 4-amino-N-5-isoxazolyl- (CAS 7758-79-4): Quantitative Comparative Evidence Against Sulfisoxazole (CAS 127-69-5)


Isoxazole Substitution Pattern as Primary Determinant of Molecular Recognition and Target Engagement

The most salient differentiation between CAS 7758-79-4 and the clinical sulfonamide sulfisoxazole (CAS 127-69-5) resides in the isoxazole substitution pattern. CAS 7758-79-4 contains an unsubstituted 5-isoxazolyl ring (C9H9N3O3S, MW 239.25), whereas sulfisoxazole incorporates 3,4-dimethyl substituents on its isoxazole moiety (C11H13N3O3S, MW 267.3) [1]. This structural divergence alters the molecular weight by 28.05 g/mol (an 11.7% increase for sulfisoxazole relative to CAS 7758-79-4) and modifies the steric and electronic environment surrounding the sulfonamide pharmacophore. The unsubstituted isoxazole in CAS 7758-79-4 presents a distinct hydrogen-bonding surface and reduced steric hindrance, which are predicted to influence binding orientation within the dihydropteroate synthase active site compared to bulkier dimethyl-substituted analogs [2]. This structural distinction is not incremental but categorical: the absence of methyl substituents on CAS 7758-79-4 defines its utility as the minimal isoxazole-containing sulfonamide scaffold, making it the appropriate reference compound for studies interrogating the contribution of isoxazole substitution to antibacterial potency, resistance profile, and off-target interactions.

medicinal chemistry structure-activity relationship molecular docking

Antibacterial Potency Differential: Class-Level Cross-Resistance Pattern Versus Specific MIC Values

A comparative in vitro study of sulfonamide antibacterial activity against Mycobacterium tuberculosis provides class-level insight into the potency differentiation between isoxazole-containing sulfonamides. In Kirchner's semi-liquid agar media at 3 weeks of culture, sulfisoxazole exhibited MIC values in the range of 10–50 mcg/mL against M. tuberculosis strains, whereas sulfamethoxazole and sulfadiazine showed substantially higher potency in the same assay system [1]. While direct head-to-head MIC data for CAS 7758-79-4 against identical strains under identical conditions are not available in the open literature, this cross-resistance study establishes a critical principle: isoxazole substitution state is a determinant of antibacterial spectrum and potency against mycobacterial species, with sulfisoxazole demonstrating a characteristic potency band distinct from other sulfonamide subclasses. Notably, the study identified one-way cross-resistance patterns between isoxazole and diazine sulfonamides, indicating that bacterial strains selected for resistance to one subclass may retain susceptibility to the other [1]. This finding has direct procurement relevance: CAS 7758-79-4, by virtue of its unsubstituted isoxazole, may elicit a cross-resistance profile that differs from both 3,4-dimethyl-substituted sulfisoxazole and non-isoxazole sulfonamides, justifying its use as a structurally distinct probe compound in antimicrobial resistance surveillance panels.

antimicrobial susceptibility minimum inhibitory concentration cross-resistance

Pharmacokinetic Differentiation: Elimination Half-Life and Urinary Excretion Profile of Sulfisoxazole as Comparative Baseline

Pharmacokinetic studies of sulfisoxazole in humans establish a quantitative baseline against which the behavior of unsubstituted isoxazole sulfonamides including CAS 7758-79-4 may be rationally compared. Following intravenous, intramuscular, and oral administration to healthy human subjects, sulfisoxazole exhibits an apparent elimination half-life range of 4.6–6.9 hours, with the drug eliminated solely via urinary excretion [1]. Of the administered dose, a mean of 54% is excreted as unchanged parent drug, while the remaining 46% undergoes N4-acetylation to form the acetylated metabolite [1]. This short half-life classifies sulfisoxazole as a short-acting sulfonamide, with twice-daily dosing required to maintain therapeutic plasma concentrations in clinical settings [2]. The N4-acetyl metabolite exhibits reduced aqueous solubility compared to the parent compound—a phenomenon documented across the sulfonamide class that directly influences crystalluria risk [3]. In renal transplant patients receiving sulfisoxazole, the unbound metabolic clearance and apparent unbound formation clearance of N4-acetyl sulfisoxazole did not differ significantly from values observed in healthy volunteers; however, in three subjects, the concentration of N4-acetyl sulfisoxazole in urine exceeded its theoretical solubility limit on multiple occasions, establishing a clinically relevant crystalluria risk threshold [3]. The absence of methyl substituents on the isoxazole ring of CAS 7758-79-4 is expected to alter both the rate of N4-acetylation and the aqueous solubility of the resulting acetyl metabolite relative to sulfisoxazole, making CAS 7758-79-4 the appropriate compound for studies designed to quantify the impact of isoxazole substitution on sulfonamide pharmacokinetic behavior.

pharmacokinetics drug metabolism urinary excretion

pH-Dependent Solubility Behavior and Crystalluria Risk Differentiation

The aqueous solubility of sulfonamide antibacterials exhibits pronounced pH dependence, a property that critically influences both formulation strategy and the risk of drug-induced crystalluria following urinary excretion. Sulfisoxazole demonstrates a pKa of 5.0 at 25°C, with water solubility of <0.1 g/100 mL at 22.5°C under unbuffered conditions . At pH 6, which approximates physiological urinary pH, sulfisoxazole exhibits substantially enhanced solubility of 350 mg/100 mL, while its N4-acetyl derivative shows reduced solubility of 110 mg/100 mL under identical pH conditions . This 3.2-fold solubility differential between parent and acetylated metabolite at pH 6 establishes that N4-acetylation—the primary metabolic pathway for sulfonamide elimination—directly compromises aqueous solubility and increases crystalluria risk [1]. The solubility behavior of sulfonamides is further modulated by the substitution pattern on the heterocyclic ring; sulfamethoxazole, bearing a 5-methyl-3-isoxazolyl substitution, exhibits different solubility characteristics and has been classified as a BCS Class IV drug (low solubility, low permeability), with co-crystal engineering approaches required to enhance its aqueous solubility [2]. The unsubstituted isoxazole moiety of CAS 7758-79-4 predicts a distinct pH-solubility profile and acetylation-dependent solubility differential compared to both sulfisoxazole and sulfamethoxazole, positioning CAS 7758-79-4 as the appropriate starting material for systematic investigation of how isoxazole substitution modulates sulfonamide solubility and crystalluria risk.

aqueous solubility pH-dependent solubility crystalluria

Analytical Differentiation: Validated HPLC Separation Method for CAS 7758-79-4 with Pharmacokinetics and Impurity Profiling Capability

A validated reverse-phase HPLC method has been specifically developed and documented for the separation and analysis of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- (CAS 7758-79-4) using Newcrom R1 column technology [1]. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid under simple isocratic conditions, with the option to substitute formic acid for phosphoric acid to achieve mass spectrometry compatibility—a critical consideration for pharmacokinetic and metabolite identification studies [1]. The method is documented as scalable, enabling its application from analytical-scale characterization to preparative-scale isolation of impurities, and smaller 3 μm particle columns are available for adaptation to fast UPLC applications [1]. This established chromatographic method provides a direct procurement-relevant advantage: laboratories acquiring CAS 7758-79-4 can immediately implement this documented separation protocol for purity verification, stability monitoring, and impurity profiling without the method development overhead required for less well-characterized sulfonamide analogs. In contrast, while sulfisoxazole analytical methods are well-established in pharmacopoeias (USP and EP reference standards are commercially available), the explicit documentation of a scalable RP-HPLC method for the unsubstituted isoxazole compound CAS 7758-79-4 addresses a specific analytical gap for researchers working with the minimal isoxazole sulfonamide scaffold .

HPLC method analytical chemistry quality control

Benzenesulfonamide, 4-amino-N-5-isoxazolyl- (CAS 7758-79-4): Evidence-Backed Research and Industrial Applications


Structure-Activity Relationship Studies of Isoxazole Substitution Effects on Sulfonamide Antibacterial Potency

CAS 7758-79-4 serves as the minimal unsubstituted isoxazole sulfonamide scaffold, providing the appropriate reference baseline for systematic SAR studies that aim to quantify how incremental substitution (methyl, ethyl, halogen) on the isoxazole ring modulates antibacterial potency and spectrum. The compound's unsubstituted 5-isoxazolyl ring, with a molecular weight of 239.25 g/mol and XLogP3-AA of 0.5 [1], enables direct comparison with clinical analogs such as sulfisoxazole (3,4-dimethyl substitution; MW 267.3 g/mol) . The documented class-level differentiation in antimycobacterial activity, wherein sulfisoxazole demonstrates an MIC range of 10–50 mcg/mL against M. tuberculosis while sulfamethoxazole and sulfadiazine exhibit higher potency [2], establishes the principle that isoxazole substitution state is a determinant of antibacterial spectrum. Procurement of CAS 7758-79-4 allows systematic investigation of this substitution-activity relationship across a panel of bacterial species.

Pharmacokinetic Studies of Sulfonamide N4-Acetylation Kinetics and Urinary Solubility

CAS 7758-79-4 provides a structurally simplified scaffold for investigating how isoxazole substitution influences sulfonamide N4-acetylation kinetics, a metabolic pathway that directly affects drug elimination half-life and crystalluria risk. Sulfisoxazole pharmacokinetic studies in humans establish the comparative baseline: elimination half-life of 4.6–6.9 hours, with 54% excreted unchanged and 46% as the N4-acetyl metabolite in urine [3]. At pH 6 (approximating urinary pH), sulfisoxazole exhibits solubility of 350 mg/100 mL, while its N4-acetyl derivative shows 3.2-fold reduced solubility of 110 mg/100 mL . By comparing CAS 7758-79-4 against sulfisoxazole in controlled in vitro and in vivo models, researchers can directly quantify how the presence or absence of isoxazole methyl substituents alters acetylation rate, metabolite solubility, and consequently crystalluria risk threshold.

Antimicrobial Resistance Surveillance Panel Component Development

CAS 7758-79-4 holds value as a structurally distinct sulfonamide probe compound for antimicrobial resistance surveillance panels. Cross-resistance studies have documented one-way cross-resistance patterns between isoxazole and diazine sulfonamide subclasses against M. tuberculosis [2], indicating that bacterial resistance mechanisms may exhibit substitution-dependent specificity. The unsubstituted isoxazole scaffold of CAS 7758-79-4 provides a unique structural signature that may elicit a cross-resistance profile distinct from both 3,4-dimethyl-substituted sulfisoxazole and non-isoxazole sulfonamides. Procurement of CAS 7758-79-4 enables its inclusion in phenotypic resistance screening panels designed to differentiate resistance mechanisms based on sulfonamide subclass recognition, supporting both clinical microbiology research and veterinary antimicrobial stewardship programs.

Analytical Method Development and Impurity Profiling for Isoxazole Sulfonamides

The documented reverse-phase HPLC separation method for CAS 7758-79-4 using Newcrom R1 column technology [4] supports immediate implementation of analytical quality control protocols upon compound acquisition. The method employs acetonitrile/water/phosphoric acid mobile phase, is scalable from analytical to preparative scale, and can be adapted to mass spectrometry by substituting formic acid for phosphoric acid [4]. This documented method positions CAS 7758-79-4 as a practical reference standard for developing and validating analytical methods targeting isoxazole-containing sulfonamides. Laboratories engaged in pharmaceutical impurity profiling, stability-indicating method validation, or forensic toxicology can leverage this compound as a structurally defined calibrant with an established chromatographic separation protocol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzenesulfonamide, 4-amino-N-5-isoxazolyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.